Methyl 3-methyl-2-(pyridin-2-yl)butanoate
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Overview
Description
Methyl 3-methyl-2-(pyridin-2-yl)butanoate is an organic compound with the molecular formula C11H15NO2 It is a methyl ester derivative of butanoic acid, featuring a pyridine ring attached to the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-(pyridin-2-yl)butanoate typically involves the esterification of 3-methyl-2-(pyridin-2-yl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as increased safety, shorter reaction times, and reduced waste. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-(pyridin-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-2-(pyridin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then exerts its effects through various biochemical pathways. The pyridine ring may also play a role in binding to target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simpler ester with a fruity odor, used in flavors and fragrances.
Methyl 3-(pyridin-2-yl)butanoate: Lacks the additional methyl group, making it less sterically hindered.
Ethyl 3-methyl-2-(pyridin-2-yl)butanoate: An ethyl ester variant with slightly different physical properties.
Uniqueness
Methyl 3-methyl-2-(pyridin-2-yl)butanoate is unique due to the presence of both the pyridine ring and the methyl group, which can influence its reactivity and interactions with biological targets. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 3-methyl-2-pyridin-2-ylbutanoate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)10(11(13)14-3)9-6-4-5-7-12-9/h4-8,10H,1-3H3 |
InChI Key |
RWAQRHZLMQXHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)C(=O)OC |
Origin of Product |
United States |
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